molecular formula C13H14N2O3 B1612908 tert-Butyl 5-formyl-1H-indazole-1-carboxylate CAS No. 635713-71-2

tert-Butyl 5-formyl-1H-indazole-1-carboxylate

Cat. No. B1612908
M. Wt: 246.26 g/mol
InChI Key: OXWGPXBJKZYTIF-UHFFFAOYSA-N
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Description

“tert-Butyl 5-formyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as 1-N-BOC-5-FORMYL-INDAZOLE and 5-Formyl-indazole-1-carboxylic acid tert-butyl ester .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-formyl-1H-indazole-1-carboxylate” is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.26 g/mol . It has a topological polar surface area of 61.2 Ų and a complexity of 338 . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 5-formyl-1H-indazole-1-carboxylate is an intermediate in synthesizing various 1H-indazole derivatives. A study by Ye et al. (2021) describes the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. The compound's structure was confirmed using FTIR, NMR spectroscopy, MS, and X-ray diffraction. Density functional theory (DFT) was applied for crystallographic and conformational analysis, revealing the molecular structure's consistency with experimental data (Ye et al., 2021).

Catalytic Applications and Synthesis of Amino Acid Derivatives

Another study by Kollár and Sándor (1993) focused on the hydroformylation of a related derivative, methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, leading to the formation of important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Applications in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to tert-butyl 5-formyl-1H-indazole-1-carboxylate, has been identified as a significant intermediate in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) developed a rapid and high-yield synthetic method for this compound, emphasizing its importance in developing new anti-tumor inhibitors (Zhang et al., 2018).

Fluorescent Chemosensors for Detection of Ions

Emandi et al. (2018) report on imidazole derivatives, including tert-butyl variants, used as reversible luminescent sensors for detecting cyanide and mercury ions. This application highlights the potential of tert-butyl 5-formyl-1H-indazole-1-carboxylate derivatives in environmental monitoring and safety (Emandi et al., 2018).

properties

IUPAC Name

tert-butyl 5-formylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGPXBJKZYTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628527
Record name tert-Butyl 5-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-formyl-1H-indazole-1-carboxylate

CAS RN

635713-71-2
Record name tert-Butyl 5-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Han, RL Civiello, H Fang, D Wu, Q Gao… - The Journal of …, 2008 - ACS Publications
Amino acid esters 5−11 as tyrosine mimics have been synthesized in excellent enantioselectivity (up to 99.6% ee) and in good overall chemical yields. The key step in the sequence …
Number of citations: 21 pubs.acs.org

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